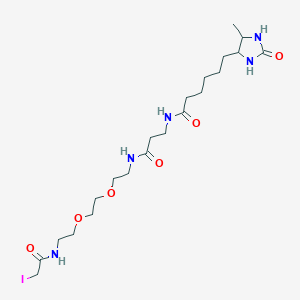
N-(1-Iodo-2,13-dioxo-6,9-dioxa-3,12-diazapentadecan-15-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desthiobiotin polyethyleneoxide iodoacetamide is a sulfhydryl-specific labeling reagent. It is particularly useful in proteomics applications such as peptide mapping, phosphopeptide analysis, and mass spectrometry. The compound has a strong affinity for proteins like avidin and streptavidin, making it valuable for affinity capture and detection techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Desthiobiotin polyethyleneoxide iodoacetamide is synthesized by reacting desthiobiotin with polyethyleneoxide and iodoacetamide. The iodoacetamide group reacts specifically with reduced thiols at pH 7.5 - 8.5, allowing for the tagging of cysteine residues in proteins .
Industrial Production Methods
The industrial production of desthiobiotin polyethyleneoxide iodoacetamide involves the large-scale synthesis of its components followed by their combination under controlled conditions. The product is then purified to achieve a minimum purity of 90% (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Desthiobiotin polyethyleneoxide iodoacetamide primarily undergoes substitution reactions. The iodoacetamide group reacts with thiol groups in proteins to form stable thioether linkages .
Common Reagents and Conditions
Major Products
The major product formed from the reaction of desthiobiotin polyethyleneoxide iodoacetamide with thiols is a stable thioether linkage .
Applications De Recherche Scientifique
Desthiobiotin polyethyleneoxide iodoacetamide is extensively used in various scientific research fields:
Chemistry: Used for labeling cysteine residues in proteins, facilitating peptide mapping and mass spectrometry.
Biology: Employed in proteomics to simplify complex mixtures and identify peptides.
Medicine: Utilized in affinity capture techniques for detecting biomolecules in medical diagnostics.
Industry: Applied in the production of biotinylated compounds for various industrial applications.
Mécanisme D'action
Desthiobiotin polyethyleneoxide iodoacetamide exerts its effects by specifically targeting cysteine residues in proteins. The iodoacetamide group reacts with reduced thiols to form stable thioether linkages. This reaction is dependent on the pKa of the cysteine thiol group, which can be influenced by the surrounding amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Biotin polyethyleneoxide iodoacetamide
- Desthiobiotin-PEG3-azide
- Biotin-PEG3-azide
Uniqueness
Desthiobiotin polyethyleneoxide iodoacetamide is unique due to its reduced binding affinity compared to traditional biotin derivatives. This allows for efficient elution of captured biomolecules under mild conditions, making it particularly useful in proteomics applications .
Propriétés
Formule moléculaire |
C21H38IN5O6 |
|---|---|
Poids moléculaire |
583.5 g/mol |
Nom IUPAC |
N-[3-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide |
InChI |
InChI=1S/C21H38IN5O6/c1-16-17(27-21(31)26-16)5-3-2-4-6-18(28)23-8-7-19(29)24-9-11-32-13-14-33-12-10-25-20(30)15-22/h16-17H,2-15H2,1H3,(H,23,28)(H,24,29)(H,25,30)(H2,26,27,31) |
Clé InChI |
DBOWCCSTSCXTEL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(NC(=O)N1)CCCCCC(=O)NCCC(=O)NCCOCCOCCNC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















